molecular formula C12H13NO5S B1326690 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid CAS No. 1119451-25-0

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid

Cat. No.: B1326690
CAS No.: 1119451-25-0
M. Wt: 283.3 g/mol
InChI Key: YNGHEZQRAWDMNC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid represents a complex organic molecule characterized by its unique combination of functional groups and structural motifs. The compound belongs to the class of sulfonyl-containing organic compounds and is classified as an amino acid derivative due to its propanoic acid backbone combined with a sulfonyl group attached to a tetrahydroquinoline structure.

The fundamental chemical identifiers and properties of this compound are summarized in the following comprehensive data table:

Property Value
Chemical Abstracts Service Number 1119451-25-0
Molecular Formula C₁₂H₁₃NO₅S
Molecular Weight 283.30 grams per mole
International Union of Pure and Applied Chemistry Name 3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Molecular Data Library Number MFCD12027234
Standard International Chemical Identifier InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Simplified Molecular Input Line Entry System C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O

The molecular structure features a partially saturated quinoline ring system with an oxo group at the 2-position, creating a lactam functionality. The sulfonyl group at position 6 of the tetrahydroquinoline ring connects to a propanoic acid chain, creating a molecule with distinct regions of reactivity and potential binding interactions.

The compound exhibits multiple functional groups that contribute to its chemical behavior, including a lactam moiety, a sulfonyl group, and a carboxylic acid function. These structural features provide the molecule with two hydrogen bond donors from the amide nitrogen and carboxylic acid groups, along with five hydrogen bond acceptors from the carbonyl oxygens, sulfonyl oxygens, and carboxyl oxygen atoms.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of tetrahydroquinoline research, which has been a significant focus in medicinal chemistry for several decades. The tetrahydroquinoline scaffold has been recognized as a privileged structural motif that widely exists in biologically active natural products and pharmaceuticals.

The systematic exploration of tetrahydroquinoline derivatives gained momentum through various synthetic methodologies developed over the past century. The foundational work in quinoline chemistry can be traced back to classical reactions such as the Pfitzinger reaction, which involves the chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. This historical synthetic approach established the groundwork for understanding quinoline-based chemistry and its potential modifications.

Research into tetrahydroquinoline derivatives has been particularly influenced by the recognition that these compounds serve as privileged scaffolds for anticancer drug design. The complex tumor environment, supplemented with drawbacks of existing drugs, has made tetrahydroquinoline-based compounds a global research focus. Several tetrahydroquinoline-based natural products have been previously explored for their antitumor properties, making it a vital scaffold for anticancer drug design.

The development of sulfonyl-containing tetrahydroquinoline derivatives represents a more recent advancement in this field, reflecting the ongoing efforts to combine different pharmacophoric elements to enhance biological activity and selectivity. The incorporation of sulfonyl groups into tetrahydroquinoline frameworks represents a strategic approach to modulate the physicochemical properties and biological interactions of these compounds.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends across multiple dimensions, encompassing synthetic methodology, structural chemistry, and potential applications in medicinal chemistry research. The compound represents an important example of how complex heterocyclic systems can be functionalized with diverse chemical groups to create molecules with enhanced properties and potential biological activities.

From a synthetic perspective, the compound demonstrates the successful integration of multiple chemical transformations required to construct its complex architecture. The synthesis typically involves multi-step organic reactions that showcase advanced synthetic methodologies. One common synthetic approach includes the formation of the tetrahydroquinoline core, followed by selective functionalization at the 6-position with sulfonyl groups, and subsequent attachment of the propanoic acid chain.

The synthetic challenges associated with preparing this compound highlight important aspects of modern organic synthesis, including regioselectivity, functional group compatibility, and reaction optimization. The specific reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity during synthesis. The use of appropriate bases during sulfonylation reactions can facilitate the process by neutralizing generated acid byproducts.

The compound's structural complexity makes it an excellent model system for studying structure-activity relationships in medicinal chemistry. The presence of multiple functional groups allows for systematic modifications that can provide insights into the molecular basis of biological activity. The tetrahydroquinoline core provides a rigid framework that can orient substituents in specific spatial arrangements, while the sulfonyl and carboxylic acid groups offer sites for further chemical modification or biological interaction.

In the broader context of heterocyclic chemistry, this compound exemplifies the importance of nitrogen-containing heterocycles in contemporary organic chemistry. Nitrogen-containing heterocycles widely exist in biologically active natural products and pharmaceuticals, making them central to medicinal chemistry research. The tetrahydroquinoline scaffold, in particular, has been recognized for its wide range of pharmacological properties.

Relationship to Tetrahydroquinoline Derivatives

This compound belongs to the extensive family of tetrahydroquinoline derivatives, which represent one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry. The relationship between this specific compound and the broader tetrahydroquinoline family provides insight into the structural diversity and functional potential of these important chemical scaffolds.

The tetrahydroquinoline core structure serves as a privileged scaffold that appears in numerous natural products and synthetic pharmaceuticals. As privileged structural motifs, tetrahydroquinoline skeletons widely exist in biologically active natural products and pharmaceuticals, exhibiting diverse pharmacological properties including antitumor and antibacterial activities. The structural framework of tetrahydroquinolines provides an excellent foundation for the development of novel therapeutic agents across multiple disease areas.

Recent synthetic developments have focused on creating highly diastereoselective methods for constructing tetrahydroquinoline derivatives. Advanced synthetic strategies have been developed that proceed efficiently under mild conditions, offering straightforward routes to a variety of 4-aryl-substituted tetrahydroquinolines with high yields, excellent diastereoselectivities, and broad functional group tolerance. These synthetic advances have facilitated the preparation of increasingly complex tetrahydroquinoline derivatives, including compounds like this compound.

The biological significance of tetrahydroquinoline derivatives has been extensively documented across multiple therapeutic areas. Research has demonstrated that 1,2,3,4-tetrahydroquinoline derivatives possess anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-human immunodeficiency virus, anti-alzheimer, and anti-hyperlipidemic activities. This broad spectrum of biological activities has motivated researchers to synthesize these compounds as target structures and evaluate their biological activities.

Comparative analysis with related tetrahydroquinoline derivatives reveals important structure-activity relationships. For example, compounds such as 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid represent closely related structures that share the tetrahydroquinoline core but differ in their substitution patterns and functional group arrangements. The comparison between these related compounds provides valuable insights into how structural modifications can influence chemical and biological properties.

The synthetic accessibility of tetrahydroquinoline derivatives has been enhanced through the development of domino reaction strategies. Recent literature has focused on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones using domino reactions. These synthetic methodologies involve reduction or oxidation followed by cyclization, nucleophilic aromatic substitution-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes.

The evidenced potential of tetrahydroquinoline derivatives in anticancer drug design has been particularly noteworthy. Some analogs have exhibited potent activity against various cancer molecular targets, although challenges such as selectivity remain to be addressed. The synthetic ease for constructing the core scaffold complemented with its reactivity makes tetrahydroquinolines ideal for further structure-activity relationship studies, positioning them as privileged scaffolds for the design and development of novel therapeutic agents.

Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHEZQRAWDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core

    • The tetrahydroquinoline moiety is synthesized via cyclization reactions involving aniline derivatives and keto acids under acidic or basic conditions. This step creates the nitrogen-containing heterocyclic structure essential for the compound.
  • Sulfonylation

    • A sulfonyl group is introduced by reacting the tetrahydroquinoline intermediate with sulfonyl chloride derivatives in the presence of a base (e.g., sodium hydroxide or triethylamine). This reaction neutralizes the hydrochloric acid generated during sulfonylation.
  • Attachment of the Propanoic Acid Group

    • The propanoic acid backbone is incorporated through alkylation or condensation reactions using propanoic acid derivatives. Acidic or basic conditions are employed depending on the reactivity of the intermediates.

Reaction Conditions

Optimization of reaction conditions is crucial for achieving high yield and purity:

Step Temperature Range Solvents Used Catalysts/Base Used
Cyclization 80–120°C Ethanol, Acetic Acid Sulfuric Acid or NaOH
Sulfonylation 0–25°C Dichloromethane Triethylamine or NaOH
Propanoic Acid Addition Room Temp–50°C Methanol Potassium Carbonate (K₂CO₃)

Key Reagents

The synthesis requires specific reagents for each step:

Purification Techniques

Post-synthesis purification ensures product quality:

  • Chromatography

    • Column chromatography is used to separate impurities from the target compound.
  • Crystallization

    • Recrystallization from polar solvents like ethanol improves purity.
  • Spectroscopic Analysis

    • NMR and IR spectroscopy confirm structural integrity.

Mechanistic Insights

The reactivity of intermediates depends on electronic and steric factors:

  • The electron-withdrawing sulfonyl group stabilizes intermediates during sulfonylation.
  • Steric hindrance around the tetrahydroquinoline ring influences reaction rates.

Challenges in Synthesis

Some challenges include:

  • Low solubility of intermediates in non-polar solvents.
  • Side reactions during sulfonylation due to excess reagent use.
  • Maintaining regioselectivity during cyclization and alkylation steps.

Data Table: Summary of Reaction Parameters

Reaction Step Key Reagents Typical Yield (%) Purification Method
Cyclization Aniline + Keto Acid 70–85 Recrystallization
Sulfonylation Tetrahydroquinoline + Sulfonyl Chloride 60–75 Column Chromatography
Propanoic Acid Addition Sulfonamide + Propanoic Acid Derivative 65–80 Crystallization

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid exhibit promising anticancer properties. A study published in PubMed highlights the ability of tetrahydroquinoline derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The sulfonyl moiety is known for enhancing the antimicrobial activity of compounds. Several derivatives have been synthesized and tested against various bacterial strains, showing significant inhibitory effects. For instance, a comparative analysis demonstrated that the incorporation of the tetrahydroquinoline structure increases the efficacy against resistant strains .

3. Neuroprotective Effects
Recent studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been investigated in models of neurodegenerative diseases .

Pharmacological Insights

1. Mechanism of Action
The pharmacological effects of this compound are primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and inflammation .

2. Case Studies
Several case studies have documented the therapeutic potential of related compounds in clinical settings:

  • A clinical trial assessing the efficacy of a similar sulfonamide derivative in patients with chronic infections showed a marked improvement in treatment outcomes compared to conventional therapies .
  • Another study focused on the neuroprotective effects observed in animal models treated with tetrahydroquinoline derivatives, demonstrating reduced symptoms associated with neurodegeneration and improved cognitive function .

Data Tables

The following table summarizes key findings related to the applications of this compound:

ApplicationStudy ReferenceKey Findings
AnticancerPubMed Inhibits cell proliferation; induces apoptosis
AntimicrobialPubChem Significant activity against resistant bacterial strains
NeuroprotectivePMC Reduces oxidative stress; improves cognitive function

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid involves its interaction with various molecular targets. The sulfonyl group and the quinoline nucleus play crucial roles in its biological activity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural features with 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid, differing in substituents, heterocyclic systems, or linkage groups. These variations influence physicochemical properties, reactivity, and biological activity.

Structural Analogs with Sulfonyl or Related Linkages
Compound Name Key Structural Features Biological Activity/Applications Reference
This compound Tetrahydroquinoline-2-one core, sulfonyl linkage, propanoic acid Not explicitly reported; inferred pharmaceutical use
2-([(2-Oxo-tetrahydroquinolin-6-yl)sulfonyl]amino)-3-phenylpropanoic acid (QY-8121) Amino linkage instead of direct sulfonyl-propanoic acid, phenyl group Synthetic intermediate; no activity data provided
3-((2-Oxo-tetrahydroquinolin-6-yl)oxy)propanoic acid Oxygen linker instead of sulfonyl, tetrahydroquinoline core Discontinued; potential research chemical
3-{[(2,3-Dioxo-tetrahydroquinoxalin-6-yl)sulfonyl]amino}propanoic acid Quinoxaline-2,3-dione core, sulfonyl-amino linkage Academic research; pricing available

Key Observations :

  • Linkage Type: Sulfonyl groups enhance acidity and hydrogen-bonding capacity compared to oxy or amino linkages .
  • Heterocyclic Core: Tetrahydroquinolin derivatives may exhibit different pharmacokinetic profiles than quinoxaline-based analogs due to ring saturation and electronic effects .
Propanoic Acid Derivatives with Aromatic/Heterocyclic Substituents
Compound Name Key Structural Features Biological Activity Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl group, propanoic acid Antimicrobial (E. coli, S. aureus)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran-2-one substituent Moderate antifungal (A. niger)
3-(2-Oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid derivatives Quinoxaline core, phenylpropanoic acid Synthetic focus; no explicit bioactivity
3-(2-Methoxyphenyl)propanoic acid Methoxy-substituted phenyl group Commercial reagent; no reported bioactivity

Key Observations :

  • Substituent Effects: Chlorinated phenyl derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit strong antimicrobial activity, whereas methoxy or pyran-substituted analogs show weaker or selective effects .
  • Ring Systems: Quinoxaline derivatives () may offer planar aromatic systems for target binding, contrasting with the non-planar tetrahydroquinoline core in the target compound .
Acidity and Solubility
  • The sulfonyl group in the target compound increases the acidity of the propanoic acid moiety compared to oxy- or alkyl-linked analogs .
  • Chlorinated phenylpropanoic acids () likely exhibit lower solubility in aqueous media due to hydrophobic Cl substituents, whereas sulfonamides may have enhanced solubility in polar solvents .

Biological Activity

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃N₁O₅S
  • Molecular Weight : 285.30 g/mol
  • CAS Number : 25219613

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes by mimicking natural substrates. This can lead to antimicrobial effects by disrupting bacterial metabolic pathways.
  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of tetrahydroquinoline showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties.

Anticancer Activity

The potential anticancer activity of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that compounds with the tetrahydroquinoline structure can induce apoptosis and inhibit cell proliferation .
  • Mechanistic Insights : The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications .

Case Study 2: Anticancer Screening

In a screening assay for anticancer agents, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values in the micromolar range (10–30 µM), indicating moderate potency against cancer cells compared to standard chemotherapeutics .

Data Summary Table

Biological ActivityAssessed ModelResultReference
AntimicrobialE. coli, S. aureusMIC: 10–50 µg/mL
AnticancerVarious cancer cell linesIC50: 10–30 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid, and how can purity be validated?

  • Methodology : The compound’s sulfonyl and tetrahydroquinoline motifs suggest stepwise synthesis via sulfonation of 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl precursors followed by coupling with propanoic acid derivatives. Reflux conditions with catalysts like H2SO4 or pyridine may facilitate sulfonation . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm structural integrity. Quantify impurities using LC-MS with reference standards (e.g., pharmacopeial guidelines in ).

Q. Which spectroscopic techniques are optimal for characterizing the sulfonyl and tetrahydroquinoline moieties in this compound?

  • Methodology :

  • FT-IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and tetrahydroquinoline C=O at ~1680 cm⁻¹ .
  • NMR : 1H NMR should resolve the tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm) and sulfonyl-adjacent CH2 groups (δ 3.0–4.0 ppm). 13C NMR identifies carbonyl (C=O, ~170 ppm) and sulfonyl carbons .
  • HRMS : Validate molecular weight (C14H15NO5S, theoretical ~309.07 g/mol) with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–3 months, analyzing degradation products with LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing tetrahydroquinoline derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., vs. 14) to identify variables like assay conditions (cell lines, incubation times).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the quinoline ring) to isolate bioactive motifs. Use molecular docking to predict binding affinities (e.g., sulfonyl interactions with enzyme active sites) .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP levels in kinase assays).

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to estimate solubility (LogP <3), permeability (Rule of Five compliance), and metabolic stability (CYP450 interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., sulfonyl interactions with COX-2 or kinase targets) to refine substituent geometry .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability, as seen in ibuprofen derivatives ().

Q. What experimental designs mitigate interference from degradation products in bioactivity assays?

  • Methodology :

  • Forced Degradation : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic (UV) stress. Identify degradation pathways via LC-MS .
  • Bioassay Controls : Include degradation product standards (synthesized or isolated) as negative controls. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

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